Allyl propyl disulfide

Description

2-Propenyl propyl disulfide, also known as 4, 5-dithia-1-octene or apds, belongs to the class of organic compounds known as allyl sulfur compounds. Allyl sulfur compounds are compounds containing an allylsulfur group, with the general structure H2C(=CH2)CS. 2-Propenyl propyl disulfide exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-propenyl propyl disulfide is primarily located in the membrane (predicted from logP). Outside of the human body, 2-propenyl propyl disulfide can be found in chives. This makes 2-propenyl propyl disulfide a potential biomarker for the consumption of this food product.

Properties

IUPAC Name |

1-(prop-2-enyldisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSSPCOFDUKHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

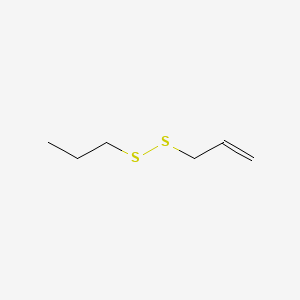

CCCSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S2, Array | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024448 | |

| Record name | Allyl propyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl propyl disulfide is a clear pale yellow liquid with a pungent odor. (NTP, 1992), Pale-yellow liquid with a strong & irritating onion-like odor. [Note: The chief volatile component of onion oil.] [NIOSH], PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colourless to yellowish liquid; Fruity, garlic odour, Pale-yellow liquid with a strong & irritating onion-like odor., Pale-yellow liquid with a strong & irritating onion-like odor. [Note: The chief volatile component of onion oil.] | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl propyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1687/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/313 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl propyl disulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0020.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

66-68 °C at 16 mm Hg, 195.00 to 200.00 °C. @ 760.00 mm Hg, at 2.1kPa: 66-69 °C | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propenyl propyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

133.3 °F (NTP, 1992), 133 °F, 56 °C, 133.3 °F | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl propyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/313 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in diethyl ether, carbon disulfide, and chloroform, Solubility in water: none, Practically insoluble to insoluble in water, Soluble (in ethanol), Insoluble | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1687/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Allyl propyl disulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0020.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.93 at 59 °F (NIOSH, 2023) - Less dense than water; will float, 0.9289 g/cu cm at 15 °C, Relative density (water = 1): 0.9, 0.999-1.005, 0.93, (59 °F): 0.93 | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1687/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/313 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl propyl disulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0020.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 5.1 | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.39 [mmHg], 0.39 mm Hg at 25 °C /est/, Vapor pressure, Pa at 20 °C: 50 | |

| Record name | Allyl propyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Pale-yellow liquid | |

CAS No. |

2179-59-1 | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl propyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl propyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl propyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl propyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0167D73R1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Propenyl propyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/313 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

5 °F (NTP, 1992), -15 °C, 5 °F | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19737 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1422 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL PROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/313 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl propyl disulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0020.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Natural Occurrence and Analysis of Allyl Propyl Disulfide in Allium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl propyl disulfide is a volatile organosulfur compound that contributes to the characteristic aroma and potential bioactivity of several species within the genus Allium. This technical guide provides a comprehensive overview of the natural sources of this compound in Allium species, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly among different Allium species, cultivars, and the specific part of the plant analyzed. Furthermore, the processing method, such as drying or distillation, can influence its abundance. The following table summarizes the available quantitative data for this compound in various Allium species.

| Allium Species | Cultivar/Variety | Plant Part | Condition/Extraction Method | This compound Concentration | Reference(s) |

| Allium sativum | 'Bianco del Veneto' | Aerial Parts | Essential Oil (Steam Distillation) | 16.1% of total oil | [1] |

| Allium sativum | 'Staravec' | Aerial Parts | Essential Oil (Steam Distillation) | 10.1% of total oil | [1] |

| Allium cepa | Not Specified | Bulb | Essential Oil (Steam Distillation) | 0.25 - 1.19% of total oil | |

| Allium cornutum | Not Specified | Bulb | Headspace Volatiles | 0.6% of total volatiles | [2] |

| Allium cepa | Not Specified | Bulb | Headspace Volatiles | 0.9% of total volatiles | [2] |

| Allium ampeloprasum | Not Specified | Not Specified | Not Specified | Presence reported | [3][4] |

| Allium ascalonicum | Not Specified | Not Specified | Not Specified | Main component in volatiles |

Biosynthesis of this compound

The formation of this compound in Allium species is a result of a series of enzymatic and chemical reactions that occur upon tissue damage. The compound itself is not present in intact plant cells. The proposed biosynthetic pathway involves the enzymatic cleavage of two primary precursors: S-allyl-L-cysteine sulfoxide (alliin) and S-propyl-L-cysteine sulfoxide (propiin).

When the plant tissue is disrupted (e.g., by cutting or crushing), the enzyme alliinase, which is stored in the vacuole, comes into contact with its substrates, the S-alk(en)yl-L-cysteine sulfoxides, located in the cytoplasm. Alliinase cleaves alliin and propiin to produce highly reactive sulfenic acids: 2-propenesulfenic acid and 1-propenesulfenic acid, respectively, along with pyruvate and ammonia. These unstable sulfenic acids then undergo spontaneous condensation reactions to form various thiosulfinates. In the case of this compound formation, a condensation reaction between 2-propenesulfenic acid and 1-propanethiol (derived from 1-propenesulfenic acid) is proposed to occur, leading to the formation of this compound.

Experimental Protocols

Extraction of this compound via Steam Distillation of Essential Oil

This protocol is suitable for the extraction of essential oils from Allium species, which can then be analyzed for their this compound content.

Materials:

-

Fresh Allium plant material (e.g., bulbs, leaves)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collection vessel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Sample Preparation: Finely chop or grind the fresh plant material to increase the surface area for efficient extraction.

-

Apparatus Setup: Set up the Clevenger-type apparatus with a round-bottom flask of appropriate size.

-

Charging the Flask: Place the minced plant material into the round-bottom flask. Add distilled water, typically in a 2:1 ratio (water:plant material, v/w).

-

Distillation: Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile compounds with it.

-

Condensation and Collection: The steam and volatile compound mixture will travel to the condenser, where it will be cooled and condensed back into a liquid. The condensate will collect in the collection tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

-

Extraction Duration: Continue the distillation for approximately 3-4 hours to ensure complete extraction of the volatile compounds.

-

Oil Separation and Drying: Carefully collect the separated essential oil layer. Dry the oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place until analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and quantification of this compound in the extracted essential oil.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5)

-

Helium (carrier gas)

-

This compound standard

-

Solvent (e.g., dichloromethane, hexane)

-

Microsyringe

-

Autosampler vials

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent to create a calibration curve.

-

Sample Preparation: Dilute the extracted essential oil in the same solvent used for the standards to a concentration within the range of the calibration curve.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and each standard solution into the GC inlet.

-

Chromatographic Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. A typical temperature program could be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 4°C/minute.

-

Ramp: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments, generating a unique mass spectrum for each compound.

-

-

Data Analysis:

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.

-

Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve generated from the standards to calculate the concentration of this compound in the sample.

-

Analysis of Volatiles by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the analysis of volatile compounds directly from the headspace of a solid or liquid sample, minimizing sample preparation.

Materials and Equipment:

-

GC-MS system

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heated autosampler or manual SPME holder

-

Headspace vials with septa

-

Heating block or water bath

Procedure:

-

Sample Preparation: Place a known amount of the finely chopped fresh Allium material into a headspace vial.

-

Equilibration: Seal the vial and allow the sample to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) to adsorb the volatile compounds.

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the hot inlet of the GC.

-

The adsorbed volatile compounds are thermally desorbed from the fiber onto the GC column.

-

The subsequent GC-MS analysis proceeds as described in the previous protocol.

-

-

Data Analysis: Identification of this compound is based on the comparison of its mass spectrum with a reference library (e.g., NIST) and its retention index. Semi-quantitative analysis can be performed by comparing peak areas to an internal standard.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence, biosynthesis, and analysis of this compound in Allium species. The presented quantitative data, detailed experimental protocols, and biosynthetic pathway diagram offer valuable resources for researchers investigating the chemical composition and potential applications of these important organosulfur compounds. Further research is warranted to expand the quantitative data across a wider range of Allium species and cultivars and to further elucidate the specific enzymatic steps involved in the biosynthesis of mixed disulfides.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Comparative studies of bioactive organosulphur compounds and antioxidant activities in garlic (Allium sativum L.), elephant garlic (Allium ampeloprasum L.) and onion (Allium cepa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biosynthesis of Allyl Propyl Disulfide in Onions: A Technical Guide

Abstract

The characteristic flavor and aroma of onion (Allium cepa) are primarily derived from a complex mixture of volatile organosulfur compounds, among which allyl propyl disulfide is a notable component. While not the most abundant disulfide, its presence contributes to the unique sensory profile of onion. The formation of this compound is not a direct biosynthetic event but rather the result of a rapid, multi-step cascade initiated by tissue damage. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to this compound, detailing the precursor molecules, key enzymatic reactions, and subsequent chemical transformations. It includes quantitative data on precursor concentrations, detailed experimental protocols for analysis, and graphical representations of the biochemical pathways and analytical workflows to serve as a comprehensive resource for scientific investigation and development.

Introduction: The Chemistry of Onion Flavor

In intact onion cells, the flavor and aroma compounds exist as stable, non-volatile, and odorless precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[1] The principal ACSOs in onion are (+)-S-(trans-1-propenyl)-L-cysteine sulfoxide (isoalliin), which is typically the most abundant, along with (+)-S-methyl-L-cysteine sulfoxide (methiin) and (+)-S-propyl-L-cysteine sulfoxide (propiin).[2] S-allyl-L-cysteine sulfoxide (alliin), the main precursor in garlic, is also found in onions, albeit in much smaller quantities.[3]

The biosynthesis of this compound is a consequential event, occurring only upon cellular disruption (e.g., cutting, crushing). This damage breaks down the cellular compartmentalization, allowing the vacuolar enzyme alliinase (EC 4.4.1.4) to come into contact with the cytoplasmic ACSOs.[4] This enzymatic action initiates a cascade that rapidly produces sulfenic acids, which then condense and rearrange to form a variety of volatile compounds, including thiosulfinates and disulfides.[1] this compound is an asymmetrical disulfide, meaning its formation requires the presence of both allyl- and propyl-containing precursors (alliin and propiin, respectively).

Upstream Biosynthesis of S-alk(en)yl-L-cysteine Sulfoxide (ACSO) Precursors

The carbon backbone and sulfur atom of ACSOs are derived from the amino acid L-cysteine. The prevailing and most accepted route for ACSO biosynthesis is a glutathione-dependent pathway. This multi-step process is summarized below.

-

S-alk(en)ylation of Glutathione: The pathway begins with the S-alk(en)ylation of a glutathione (GSH) molecule.

-

Removal of Glycyl Group: The glycyl moiety of the S-substituted glutathione is removed.

-

Removal of γ-Glutamyl Group: The γ-glutamyl group is subsequently cleaved by γ-glutamyl transpeptidases (GGTs) to yield S-alk(en)yl-L-cysteine.

-

S-oxygenation: In the final step, a flavin-containing monooxygenase (FMO) catalyzes the stereospecific oxidation of the sulfur atom to produce the corresponding (+)-S-alk(en)yl-L-cysteine sulfoxide.

This pathway is responsible for producing the necessary precursors, S-propyl-L-cysteine sulfoxide (propiin) and S-allyl-L-cysteine sulfoxide (alliin), for the eventual formation of this compound.

References

- 1. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hort [journals.ashs.org]

- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 4. A Novel Alliinase from Onion Roots. Biochemical Characterization and cDNA Cloning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Allyl Propyl Disulfide (CAS 2179-59-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl propyl disulfide (APDS), a prominent organosulfur compound found in onions, garlic, and other Allium species, is a subject of growing interest in the scientific community. This volatile, pale-yellow liquid, characterized by its pungent odor, has demonstrated a range of biological activities with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, toxicology, and known biological effects of this compound. It details experimental protocols for its analysis and for investigating its key bioactivities, including its hypoglycemic effects and its role as a cytochrome P450 enzyme inhibitor. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound for pharmaceutical and other scientific applications.

Physicochemical Properties

This compound is a small molecule with a distinct chemical structure that contributes to its characteristic properties. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2179-59-1 | [1] |

| Molecular Formula | C6H12S2 | [1] |

| Molecular Weight | 148.29 g/mol | [2] |

| Appearance | Pale-yellow liquid | [2] |

| Odor | Strong, pungent, onion-like | [2] |

| Boiling Point | 66-68 °C at 16 mmHg | [2] |

| Melting Point | -15 °C | [1] |

| Density | 0.984 g/cm³ | [1] |

| Flash Point | 54.4 °C (129.9 °F) | [1] |

| Solubility in Water | Insoluble | [1] |

| Refractive Index | 1.5219 @ 20 °C/D | [2] |

| Vapor Density | 5.1 (air = 1) | [2] |

Toxicology and Safety

The toxicological profile of this compound indicates that it is a mild irritant and requires careful handling. The available quantitative and qualitative toxicological data are summarized below.

Acute Toxicity

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50: 2980 mg/kg | [3] |

| Dermal | Rabbit | No data available | |

| Inhalation | Not specified | No data available |

Hazard Information

This compound is classified as a combustible liquid and an irritant.[4][5] It can cause irritation to the eyes, skin, and respiratory system.[4][6] In case of exposure, immediate irrigation of the eyes and washing of the skin are recommended.[6] For inhalation, moving to fresh air and seeking medical attention is advised.[5] It is incompatible with strong oxidizing agents.[5] The New Jersey Department of Health and Senior Services notes that this compound has not been tested for its carcinogenic or reproductive effects.[7]

Biological Activities and Mechanism of Action

This compound exhibits several biological activities, with its hypoglycemic and enzyme-inhibiting properties being the most studied.

Hypoglycemic Effect

Studies have shown that this compound can significantly lower blood glucose levels.[8] This effect is thought to be mediated through an "insulin sparing action," where the compound may interact with sites that inactivate insulin, thereby increasing the availability of active insulin.[9]

While the precise signaling pathway for this compound's hypoglycemic effect is not fully elucidated, it is hypothesized to involve the modulation of the insulin signaling cascade. Organosulfur compounds, in general, have been shown to influence key components of this pathway.[10][11][12][13][14] A proposed pathway is illustrated in the diagram below.

Caption: Proposed mechanism of this compound in enhancing insulin signaling.

Cytochrome P450 Inhibition

This compound has been identified as an inhibitor of human cytochrome P450 2A6 (CYP2A6).[15] This enzyme is involved in the metabolism of various xenobiotics, including nicotine.[15] Inhibition of CYP2A6 can have significant implications for drug-drug interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of this compound

A general and efficient one-pot method for the synthesis of unsymmetrical disulfides like this compound can be adapted from the literature.[8][16][17][18][19] This method avoids harsh oxidizing agents.

Caption: Workflow for the one-pot synthesis of this compound.

-

In a round-bottom flask under an inert atmosphere, dissolve allyl mercaptan in dichloromethane (DCM).

-

Cool the solution to -78 °C.

-

Slowly add a solution of 1-chlorobenzotriazole in DCM.

-

Stir the mixture at -78 °C for 30 minutes to form the activated thiol intermediate.

-

Add propyl mercaptan to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.[20][21][22][23]

In Vivo Hypoglycemic Activity Assessment (Oral Glucose Tolerance Test)

The following protocol is a standard method to assess the effect of a compound on glucose tolerance in a rat model.[24][25][26][27][28]

Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).

-

Fast male Wistar rats overnight (12-16 hours) with free access to water.

-

Record the initial body weight of each rat.

-

Collect a baseline blood sample (Time 0) from the tail vein and measure the blood glucose level using a glucometer.

-

Administer this compound (dissolved in a suitable vehicle like corn oil) orally by gavage at the desired dose. The control group receives the vehicle only.

-

After 30 minutes, administer an oral glucose load (2 g/kg body weight) to all rats.

-

Collect blood samples at 30, 60, 90, and 120 minutes after the glucose load and measure the blood glucose levels.

-

Plot the blood glucose concentration versus time and calculate the area under the curve (AUC) to determine the effect on glucose tolerance.

In Vitro CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)

This assay determines the inhibitory potential of this compound on CYP2A6 activity by measuring the formation of a fluorescent metabolite from a probe substrate.[3][4][9][15][16][18][29][30]

Caption: Workflow for the in vitro CYP2A6 inhibition assay.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add human liver microsomes (as a source of CYP2A6), phosphate buffer (pH 7.4), and varying concentrations of this compound.

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

Add the substrate, coumarin, to each well.

-

Initiate the enzymatic reaction by adding an NADPH regenerating system.

-

Incubate at 37 °C for a predetermined time (e.g., 30 minutes).

-

Terminate the reaction by adding a stopping solution (e.g., cold acetonitrile).

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate and measure the fluorescence of the product, 7-hydroxycoumarin (excitation ~355 nm, emission ~460 nm).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Metabolism

The in vivo metabolism of this compound has not been extensively studied. However, based on the metabolism of structurally related organosulfur compounds like diallyl disulfide and dipropyl disulfide, a probable metabolic pathway can be proposed.[31][32][33][34][35] The metabolism likely involves S-oxidation and conjugation reactions.

Proposed Metabolic Pathway

Caption: Proposed metabolic pathway of this compound.

Conclusion

This compound is a promising natural compound with demonstrated biological activities that warrant further investigation for its therapeutic potential. This guide provides a comprehensive summary of its known properties and detailed experimental protocols to facilitate future research. While significant progress has been made in understanding its effects, further studies are needed to fully elucidate its mechanisms of action, metabolic fate, and complete toxicological profile to support its development in pharmaceutical and other scientific applications.

References

- 1. regen.globecore.com [regen.globecore.com]

- 2. aksci.com [aksci.com]

- 3. chembk.com [chembk.com]

- 4. Analysis of coumarin 7-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 7. nj.gov [nj.gov]

- 8. Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Celery extract inhibits mouse CYP2A5 and human CYP2A6 activities via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of natural compounds on insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pharmacy.osu.edu [pharmacy.osu.edu]

- 16. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]

- 17. Practical synthesis of unsymmetrical disulfides promoted by bromodimethylsulfonium bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 19. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]

- 20. Purification [chem.rochester.edu]

- 21. rroij.com [rroij.com]

- 22. chembam.com [chembam.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

- 25. mmpc.org [mmpc.org]

- 26. olac.berkeley.edu [olac.berkeley.edu]

- 27. protocols.io [protocols.io]

- 28. phcogj.com [phcogj.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. [PDF] Metabolism of dipropyl disulfide by rat liver phase I and phase II enzymes and by isolated perfused rat liver. | Semantic Scholar [semanticscholar.org]

- 32. Metabolism of dipropyl disulfide by rat liver phase I and phase II enzymes and by isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Critical role of allyl groups and disulfide chain in induction of Pi class glutathione transferase in mouse tissues in vivo by diallyl disulfide, a naturally occurring chemopreventive agent in garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 35. In vivo metabolism of diallyl disulphide in the rat: identification of two new metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of allyl propyl disulfide

An In-depth Technical Guide to Allyl Propyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (APDS) is a volatile organosulfur compound and a primary constituent of onion oil, contributing to the characteristic pungent aroma of onions and garlic.[1][2][3][4][5] Beyond its role as a flavor and fragrance agent, APDS has attracted scientific interest for its potential biological activities and applications in various fields. This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental protocols and logical workflows relevant to research and development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental for its handling, storage, and application in experimental settings.

Physical Properties

APDS is a pale-yellow liquid with a strong, irritating onion-like odor.[1][5][6] Its key physical properties are summarized in the table below.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₆H₁₂S₂ | - | - | [1][2] |

| Molecular Weight | 148.29 | g/mol | - | [1][2][7] |

| Appearance | Pale-yellow, clear oily liquid | - | Room Temperature | [1][2][4][8] |

| Odor | Pungent, onion and garlic-like | - | - | [4][6][8] |

| Boiling Point | 195 - 200 | °C | @ 760 mmHg | [8] |

| 66 - 69 | °C | @ 16 mmHg | [1][2] | |

| Melting Point | -15 | °C | - | [2][4] |

| Density | 0.93 - 1.005 | g/cm³ | @ 15-25 °C | [1][8] |

| Refractive Index | 1.497 - 1.522 | - | @ 20 °C | [1][8] |

| Flash Point | 54.4 - 57.2 | °C | - | [2][4][8] |

| Vapor Pressure | 0.39 - 1.35 | mmHg | @ 25 °C | [1][2][8] |

| Water Solubility | Insoluble (<54 mg/L @ 25 °C) | mg/L | @ 25 °C | [1][2][4][8][9][10] |

| Organic Solvent Solubility | Soluble | - | In alcohol, ether, chloroform | [1][8] |

Chemical Properties and Reactivity

The chemistry of this compound is primarily dictated by its disulfide (-S-S-) bond and the allyl (CH₂=CHCH₂-) group.

-

Reactivity Profile : APDS can react vigorously with strong oxidizing agents.[2][3][9][11] It is incompatible with acids, diazo compounds, alkali metals, and other strong reducing agents, as these reactions can be exothermic and may produce flammable gases like hydrogen.[2][9][11]

-

Decomposition : Upon burning or reaction with acid, it can decompose to produce toxic fumes, including sulfur oxides and hydrogen sulfide.[2][3][9]

-

Biological Relevance : The presence of both the allyl groups and the disulfide chain is critical for some of its biological activities, such as the induction of certain enzymes.[12][13] The disulfide bond allows for redox activity, which may enable interaction with thiol-containing proteins in signaling pathways.[13]

Experimental Protocols

Detailed methodologies are crucial for accurate characterization and utilization of this compound in a laboratory setting.

Protocol: Boiling Point Determination by Simple Distillation

This protocol outlines the standard method for determining the boiling point of a liquid organic compound.[14]

Objective: To experimentally verify the boiling point of an this compound sample at atmospheric pressure.

Materials and Equipment:

-

Round-bottom flask (50 mL)

-

Heating mantle

-

Distillation head (still head)

-

Thermometer (-10 to 250 °C)

-

Condenser (Liebig or Graham)

-

Receiving flask (Erlenmeyer or round-bottom)

-

Boiling chips

-

Clamps and stands

-

Sample of this compound

Procedure:

-

Apparatus Setup: Assemble the simple distillation apparatus in a fume hood. Ensure all glass joints are securely connected.

-

Sample Preparation: Add approximately 20 mL of this compound and 2-3 boiling chips to the round-bottom flask. The boiling chips will ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: Begin heating the flask gently with the heating mantle. Increase the temperature gradually until the liquid begins to boil and vapor rises into the distillation head.

-

Observation: Observe the temperature as the vapor surrounds the thermometer bulb. The temperature will rise and then stabilize.

-

Data Recording: Record the temperature at which a steady drip of condensate is collected in the receiving flask. This stable temperature is the boiling point.

-

Completion: Stop heating once a small amount of liquid remains in the distillation flask; never distill to dryness. Allow the apparatus to cool completely before disassembly.

Protocol: Compound Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds like APDS.

Objective: To confirm the identity and purity of an this compound sample.

Materials and Equipment:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary column (e.g., HP-5MS, DB-5, or similar non-polar column)

-

Helium (carrier gas)

-

Microsyringe

-

Vials for sample and solvent

-

This compound standard

-

Solvent (e.g., Dichloromethane or Hexane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of solvent). Prepare a similar solution of a known APDS standard for comparison.

-

Instrument Setup:

-

Injector: Set to a temperature of 250 °C.

-

Oven Program: Start at an initial temperature of 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

-

Carrier Gas Flow: Set Helium flow to a constant rate (e.g., 1 mL/min).

-

MS Detector: Set the transfer line temperature to 280 °C. Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 40-300.

-

-

Analysis: Inject 1 µL of the prepared sample into the GC. The sample will be vaporized and carried through the column, where it separates from any impurities. As it elutes from the column, it enters the mass spectrometer to be fragmented and detected.

-

Data Interpretation:

-

Retention Time: Compare the retention time of the major peak in the sample chromatogram to that of the this compound standard.

-

Mass Spectrum: Analyze the mass spectrum of the peak. Look for the molecular ion peak (M⁺) at m/z 148 and characteristic fragmentation patterns. The NIST Chemistry WebBook can be used as a reference for its mass spectrum.[7][15]

-

Visualization of Logical Workflows

Workflow for Identification and Characterization

The following diagram illustrates a logical workflow for the comprehensive identification of an unknown sample suspected to be this compound, moving from basic physical tests to definitive structural elucidation.

Caption: Logical workflow for the characterization of this compound.

References

- 1. This compound | C6H12S2 | CID 16591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 2179-59-1 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 6. This compound | Occupational Safety and Health Administration [osha.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound, 2179-59-1 [thegoodscentscompany.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chembk.com [chembk.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Critical role of allyl groups and disulfide chain in induction of Pi class glutathione transferase in mouse tissues in vivo by diallyl disulfide, a naturally occurring chemopreventive agent in garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound [webbook.nist.gov]

The Potent Bioactivity of Garlic and Onion Organosulfur Compounds: A Technical Guide for Researchers

Introduction

For centuries, garlic (Allium sativum) and onion (Allium cepa) have been recognized for their medicinal properties, a reputation largely attributed to their rich content of organosulfur compounds (OSCs). These bioactive molecules are the focus of extensive research for their potential applications in drug development and nutritional science. This technical guide provides an in-depth overview of the biological activities of major OSCs from garlic and onion, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Major Bioactive Organosulfur Compounds

The primary organosulfur compounds in intact garlic and onion are S-alk(en)yl-L-cysteine sulfoxides (ACSOs), including alliin in garlic and isoalliin in onion. When the plants are crushed or cut, the enzyme alliinase is released, converting these precursors into highly reactive thiosulfinates, such as allicin. Allicin and other thiosulfinates are unstable and quickly transform into a variety of more stable oil-soluble compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoene. Water-soluble derivatives like S-allylcysteine (SAC) are also formed, particularly during aging or extraction processes.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the anti-cancer and antioxidant activities of key organosulfur compounds from garlic and onion.

Table 1: Anti-Cancer Activity of Organosulfur Compounds (IC50 values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Allicin | MCF-7 | Breast Cancer | ~15 | [1] |

| Allicin | HCC-70 | Breast Cancer | ~10 | [1] |

| Allicin | SGC-7901 | Gastric Cancer | Time & Dose-dependent inhibition | [2] |

| Z-Ajoene | HL-60 | Leukemia | - | [2] |

| Diallyl Disulfide (DADS) | LNCaP | Prostate Cancer | - | [3] |

| S-allylcysteine (SAC) | HepG2 | Liver Cancer | - | [2] |

Note: "-" indicates that the study demonstrated inhibitory activity but did not provide a specific IC50 value.

Table 2: Antioxidant Activity of Allium Vegetables

| Allium Species | Antioxidant Assay | Result | Reference |

| Garlic | DPPH Radical Scavenging | Highest Activity | [4][5] |

| Garlic | ABTS Radical Scavenging | Highest Activity | [4][5] |

| Garlic | Oxygen Radical Absorbance Capacity (ORAC) | Highest Value | [5] |

| Elephant Garlic | DPPH Radical Scavenging | Moderate Activity | [4][5] |

| Elephant Garlic | ABTS Radical Scavenging | Moderate Activity | [4][5] |

| Elephant Garlic | Oxygen Radical Absorbance Capacity (ORAC) | Moderate Value | [5] |

| Onion | DPPH Radical Scavenging | Lower Activity | [4][5] |

| Onion | ABTS Radical Scavenging | Lower Activity | [4][5] |

| Onion | Oxygen Radical Absorbance Capacity (ORAC) | Lower Value | [5] |

Studies have shown a positive correlation between the organosulfur compound content and the antioxidant activities of Allium vegetables.[4][5]

Key Signaling Pathways Modulated by Organosulfur Compounds

Organosulfur compounds exert their biological effects by modulating critical cellular signaling pathways, primarily the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Activation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Organosulfur compounds can activate this pathway by modifying cysteine residues on Keap1, leading to the release of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6][7][8][9]

Caption: Activation of the Nrf2 antioxidant response pathway by organosulfur compounds.

Inhibition of the NF-κB Inflammatory Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. Organosulfur compounds, such as S-allylcysteine (SAC), can inhibit this pathway by targeting components like IKKβ, thereby preventing IκBα phosphorylation and degradation.[10][11][12]

Caption: Inhibition of the NF-κB inflammatory pathway by organosulfur compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of organosulfur compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the organosulfur compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[13]

-

MTT Addition: After the incubation period, remove the medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[13][14]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of NF-κB Pathway Activation

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the analysis of key proteins in the NF-κB pathway, such as p65 and IκBα, to determine the effect of organosulfur compounds on their expression and phosphorylation status.[16][17]

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with varying concentrations of the organosulfur compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 30 minutes for IκBα phosphorylation).[16]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-